![molecular formula C9H11N3 B1602882 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine CAS No. 119858-51-4](/img/structure/B1602882.png)
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine
Overview
Description
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 3 and an amine group at position 7. This scaffold is notable for its structural resemblance to purine bases, making it a privileged structure in medicinal chemistry for targeting enzymes like tankyrases and kinases . The compound is synthesized via cyclization of 2,3-diaminopyridine derivatives with halogenated carbonyl intermediates under optimized conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
A primary synthetic approach to 2,3-dimethylimidazo[1,2-a]pyridin-8-amine involves the cyclization of suitably substituted precursors. One classical method is the condensation of 2-aminopyridine with acetone under acidic catalysis, promoting ring closure to form the imidazo[1,2-a]pyridine core with methyl substituents at positions 2 and 3. Acidic or basic conditions facilitate this cyclization, and reaction parameters such as temperature, solvent, and catalyst concentration significantly affect the yield and selectivity of the product.
1.2 Multicomponent Reactions (Groebke-Blackburn-Bienaymé Reaction)
Advanced synthetic methodologies utilize multicomponent reactions, notably the Groebke-Blackburn-Bienaymé (GBB) reaction. This one-pot reaction combines an amidine component (such as pyrazine-2,3-diamine), an aldehyde, and an isocyanide to assemble the imidazo[1,2-a]pyridine scaffold efficiently under mild conditions. This approach yields a diverse array of derivatives with high selectivity and good yields, often exceeding 70%, and is amenable to rapid library synthesis for medicinal chemistry.
1.3 Suzuki-Miyaura Cross-Coupling
For introducing aryl or other substituents at specific positions, Suzuki-Miyaura cross-coupling reactions are employed. This palladium-catalyzed coupling between boronic acids and halogenated imidazo[1,2-a]pyridine derivatives allows for regioselective functionalization. Catalyst choice, such as Pd(PPh₃)₄, solvent system (ethanol or aqueous K₃PO₄), and reaction temperature (including microwave-assisted heating), are critical factors influencing coupling efficiency and yield. Yields for 2,6-disubstituted derivatives vary between 9% and 30%, depending on the boronic acid reactivity and catalyst loading.
Industrial Production Methods
Industrial-scale synthesis of this compound typically involves optimized batch reactions using the cyclization of 2-aminopyridine derivatives with appropriate ketones or aldehydes under controlled acidic or basic conditions. Purification steps such as recrystallization or chromatographic techniques (e.g., preparative HPLC at pH 9 with acetonitrile/water mixtures) are applied to achieve high purity (>95%) suitable for research and pharmaceutical applications. Scale-up challenges include maintaining reaction homogeneity and controlling byproduct formation, which are addressed by process optimization and in-line monitoring.
Reaction Conditions Impact on Yield and Selectivity
Parameter | Effect on Synthesis | Notes |
---|---|---|
Catalyst | Pd(PPh₃)₄ improves coupling efficiency | Essential for Suzuki-Miyaura reactions |
Solvent System | Ethanol or aqueous K₃PO₄ enhances homogeneity | Facilitates better reagent mixing |
Temperature | Microwave-assisted synthesis reduces time | Improves purity and reduces side reactions |
pH | Basic conditions favor cyclization and purification | pH 9 optimal for HPLC purification |
Precursor Design | Electron-withdrawing groups direct regioselectivity | Br at position 6 directs substitution sites |
Characterization and Structural Verification
Verification of the compound's structure and purity is essential after synthesis. Techniques include:
- X-ray Crystallography: Provides detailed bond lengths and angles; for example, brominated analogs crystallize in a monoclinic system with Z = 12, confirming molecular geometry.
- NMR Spectroscopy: ^1H and ^13C NMR identify chemical shifts corresponding to methyl groups (δ 2.1–2.5 ppm) and pyridine protons (δ 7.5–8.5 ppm), confirming substitution patterns.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., 161.20 g/mol for the compound) and molecular formula C9H11N3.
- High-Performance Liquid Chromatography (HPLC): Ensures purity levels exceed 95%, critical for medicinal chemistry applications.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Cyclization of 2-aminopyridine | 2-aminopyridine + acetone, acid catalyst | Moderate to High | Simple, classical approach | Requires precise control of pH |
Groebke-Blackburn-Bienaymé | Amidines + aldehydes + isocyanides, mild conditions | High (70%+) | One-pot, high selectivity | Limited to compatible substrates |
Suzuki-Miyaura Cross-Coupling | Halogenated derivatives + boronic acids, Pd catalyst | 9–30% | Regioselective functionalization | Lower yields, catalyst cost |
Industrial Batch Synthesis | Optimized cyclization, recrystallization | High purity | Scalable, reproducible | Scale-up challenges |
Research Findings and Optimization Strategies
- Regioselectivity Control: Electron-withdrawing substituents such as bromine at position 6 direct cross-coupling reactions to specific sites, enhancing regioselectivity.
- Microwave-Assisted Synthesis: Reduces reaction times and improves product purity compared to conventional heating, beneficial for both lab-scale and potential industrial applications.
- Purification Techniques: Preparative HPLC at basic pH conditions ensures high purity (>99%) but may reduce isolated yields, necessitating a balance between purity and quantity.
- Computational Modeling: Density Functional Theory (DFT) studies predict electronic effects of substituents, guiding synthetic planning and functionalization strategies.
Patent Literature Insights
Patent WO2018008929A1 describes methods for preparing imidazo[1,2-a]pyridine derivatives, including dimethyl-substituted analogs. The patent emphasizes synthetic routes involving condensation reactions and functional group modifications to yield derivatives with potential pharmaceutical applications. While specific details on this compound are limited, the document supports the use of condensation and cyclization strategies under controlled conditions for preparing such compounds.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
Research indicates that 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine exhibits significant antibacterial properties. Studies have shown derivatives of this compound to be effective against various gram-positive and gram-negative bacteria. For instance, derivatives have been synthesized that demonstrate moderate to good antituberculosis activity with minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Mycobacterium tuberculosis .
Antituberculosis Research
The compound has been studied extensively for its potential as an antituberculosis agent. A notable study demonstrated that certain imidazo[1,2-a]pyridine derivatives showed promising in vitro activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, with MIC values ranging from 0.03 to 5.0 μM . This highlights the potential for developing new therapeutic strategies against resistant strains of tuberculosis.
Anti-inflammatory Properties
In addition to its antibacterial effects, this compound has shown anti-inflammatory properties in preliminary studies. These characteristics make it a candidate for further exploration in the treatment of inflammatory diseases .
Biological Mechanisms
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, it has been identified as a potential inhibitor of glutamine synthetase in M. tuberculosis, which is crucial for bacterial survival and proliferation . Understanding these mechanisms can lead to more targeted drug design.
Industrial Applications
The compound's unique properties also make it useful in various industrial applications. It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals . Its chemical reactivity allows it to participate in various reactions such as oxidation and substitution, making it versatile for synthetic chemistry.
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
- Study on Antituberculosis Activity : A recent study highlighted the synthesis of several derivatives based on this compound that exhibited potent anti-TB activity against both replicating and non-replicating strains . The research included structure-activity relationship (SAR) analyses that identified key modifications enhancing potency.
- Mechanism of Action Investigation : Another investigation focused on the transcriptional profiling of M. tuberculosis treated with derivatives of this compound revealed alterations in energy generation pathways within the bacteria, suggesting a novel mechanism of action .
Mechanism of Action
The mechanism of action of 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
2-Methylimidazo[1,2-a]pyridin-8-amine
- Structure: Lacks the 3-methyl group but retains the 8-amino and 2-methyl substituents.
- Similarity : 0.98 (CAS 119858-52-5) .
- Properties : Higher solubility due to reduced hydrophobicity compared to the 2,3-dimethyl derivative. Used as a precursor in synthesizing more complex analogs .
- Applications : Intermediate in kinase inhibitor development .
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (Compound 24)
- Structure : Features a 3,4-dimethoxyphenyl group at position 2 and a phenethyl group at position 6.
- Synthesis : Achieved via Suzuki-Miyaura coupling and hydrogenation, yielding a 99% HPLC-pure product .
- Activity: Demonstrates enhanced binding affinity to tankyrase due to bulky substituents, with IC₅₀ values in the nanomolar range .
Imidazo[1,2-a]pyrazin-8-amine
- Structure : Replaces the pyridine ring with pyrazine, creating an adenine-mimetic scaffold.
- Synthesis : Formed via Groebke-Blackburn-Bienaymé multicomponent reactions under mild conditions .
- Applications : Over 20 derivatives reported as kinase inhibitors, highlighting the core's versatility .
Methyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
- Structure : Adds a methyl ester at position 6, enhancing polarity.
- Properties: Improved solubility (logP reduced by ~1.5 compared to non-esterified analogs). Used in prodrug design .
Biological Activity
2,3-Dimethylimidazo[1,2-a]pyridin-8-amine (DMIP) is a heterocyclic compound known for its diverse biological activities. This article examines its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
DMIP is characterized by its imidazo[1,2-a]pyridine structure, featuring two methyl groups at the 2 and 3 positions and an amino group at the 8 position. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. The unique structural arrangement contributes to its chemical reactivity and biological activity.
Biological Activities
Research indicates that DMIP exhibits a wide range of biological activities:
- Antibacterial Activity : DMIP and its derivatives have shown effectiveness against various gram-positive and gram-negative bacteria. For instance, derivatives synthesized from DMIP displayed minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Mycobacterium tuberculosis.
- Antiviral Properties : Studies have identified DMIP derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating significant antiviral activity against HIV-1 .
- Antiparasitic and Anti-inflammatory Effects : The compound has also been investigated for its antiparasitic properties and ability to modulate inflammatory responses, suggesting potential applications in treating parasitic infections and inflammatory diseases.
The biological activity of DMIP is attributed to its interaction with various biological macromolecules:
- Enzyme Interactions : DMIP may interact with cytochrome P450 enzymes, affecting metabolic pathways and influencing drug metabolism.
- Cell Signaling Pathways : It has been reported to modulate key signaling pathways such as MAPK/ERK, which are crucial for regulating gene expression and cellular responses.
Antibacterial Efficacy
A study by Jadhav et al. (2016) synthesized derivatives of DMIP and evaluated their antibacterial properties against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited moderate to good antituberculosis activity, with MIC values highlighting their potential as new therapeutic agents against resistant strains.
Antiviral Activity
In a screening of small molecule libraries for HIV-1 inhibitors, a compound containing the DMIP scaffold was identified as a potent NNRTI. This compound demonstrated high efficacy in inhibiting HIV replication in vitro, highlighting the therapeutic potential of DMIP in antiviral drug development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 2,3-dimethylimidazo[1,2-a]pyridin-8-amine, and how do reaction conditions impact yield?
The compound can be synthesized via multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which uses pyrazine-2,3-diamine as an amidine component under mild conditions to achieve high selectivity and yields (e.g., 20+ compounds in one step) . Alternative methods include Suzuki-Miyaura cross-coupling for introducing aryl substituents, though yields may vary (e.g., 9–30% for 2,6-disubstituted derivatives depending on boronic acid reactivity and catalyst loading) . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions .
- Solvent system : Ethanol or aqueous K₃PO₄ solutions enhance reaction homogeneity .
- Temperature : Microwave-assisted synthesis reduces reaction times and improves purity compared to traditional heating .
Q. How can researchers verify the structural integrity of this compound derivatives?
Comprehensive characterization involves:
- X-ray crystallography : Determines bond lengths and angles (e.g., monoclinic crystal system with Z = 12 for brominated analogs) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects (e.g., methyl groups at δ 2.1–2.5 ppm; pyridine protons at δ 7.5–8.5 ppm) .
- HRMS and HPLC : Validates molecular weight (e.g., Mr = 201.15 for trifluoromethyl analogs) and purity (>95% for medicinal chemistry applications) .
Advanced Research Questions
Q. What strategies optimize regioselectivity in introducing substituents to the imidazo[1,2-a]pyridine core?
Regioselectivity is controlled by:
- Substrate design : Electron-withdrawing groups (e.g., Br at position 6) direct cross-coupling reactions to specific sites .
- Reaction mechanism : Oxidative coupling or tandem reactions favor C-2/C-3 functionalization, while aminooxygenation targets C-8 .
- Computational modeling : DFT studies predict electronic effects of substituents (e.g., trifluoromethyl groups increase electrophilicity at C-6) .
Q. How do structural modifications at positions 2 and 3 influence biological activity?
- Position 2 : Aryl groups (e.g., phenyl, furyl) enhance binding to kinase ATP pockets, while halogens (e.g., Br, I) improve pharmacokinetic properties .
- Position 3 : Methyl groups increase metabolic stability but may reduce solubility; trifluoromethyl analogs exhibit improved fluorophore properties for imaging .
- Data contradiction : While 2-furyl derivatives show moderate anticancer activity (IC₅₀ ~10 µM), 2-(4-chlorophenyl) analogs demonstrate superior potency (IC₅₀ <1 µM), suggesting substituent polarity impacts target engagement .
Q. What methodologies resolve discrepancies in reported synthetic yields for imidazo[1,2-a]pyridine derivatives?
Yield variations arise from:
- Purification techniques : Preparative HPLC (pH 9, acetonitrile/water) achieves >99% purity but may lower isolated yields (e.g., 9% for compound 19 vs. 30% for compound 20) .
- Scale-up challenges : Microwave synthesis scales poorly compared to batch reactions, though solid-phase methods improve reproducibility .
- Byproduct analysis : Tandem LC-MS identifies halogenation byproducts (e.g., dibromo derivatives during bromination of position 3) .
Q. Methodological Guidance Table
Properties
IUPAC Name |
2,3-dimethylimidazo[1,2-a]pyridin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-7(2)12-5-3-4-8(10)9(12)11-6/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUABNJRTRJMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=C(C2=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619217 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119858-51-4 | |
Record name | 2,3-Dimethylimidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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